Product packaging for Fmoc-alpha-Me-Ser-lactone(Cat. No.:CAS No. 1926163-88-3)

Fmoc-alpha-Me-Ser-lactone

Cat. No.: B6306804
CAS No.: 1926163-88-3
M. Wt: 323.3 g/mol
InChI Key: WSBOCHIWURUNHG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Peptide Chemistry and Construction of Modified Amino Acid Sequences

The introduction of an alpha-methyl group to an amino acid, as seen in Fmoc-alpha-Me-Ser-lactone, has profound implications for peptide chemistry. This modification imparts conformational constraints on the peptide backbone, influencing its secondary structure. Specifically, α-methylated amino acids are known to be potent inducers of helical structures within peptides. nih.gov This is because the geminal methyl group on the α-carbon limits the conformational freedom of the peptide bond, favoring the formation of hydrogen bonds that stabilize helical folds. nih.gov The ability to enforce a specific conformation is of paramount importance in the design of therapeutic peptides and peptidomimetics, as the biological activity of a peptide is intrinsically linked to its three-dimensional shape.

Furthermore, the alpha-methylation of amino acids enhances the metabolic stability of peptides. enamine.netresearchgate.net The steric hindrance provided by the additional methyl group can protect the adjacent peptide bond from enzymatic cleavage by proteases. nih.govenamine.net This increased resistance to degradation is a highly desirable trait for peptide-based drugs, as it can lead to a longer half-life and improved bioavailability in the body. The modification also tends to increase the lipophilicity of the peptide, which can improve its ability to cross cell membranes. researchgate.netnih.gov

The use of this compound as a building block allows for the site-specific incorporation of these beneficial properties into a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a standard feature in solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides. peptide.com This compatibility ensures that this compound can be readily integrated into established synthetic protocols. americanchemicalsuppliers.com The lactone form of the molecule represents a reactive precursor that can be utilized in various chemical transformations to generate the desired alpha-methylated serine residue within the growing peptide chain.

Historical Development and Evolution of Alpha-Methylated Serine Derivatives as Building Blocks

Initially, the synthesis of alpha-methylated amino acids was a challenging endeavor. However, advancements in synthetic organic chemistry have led to the development of more efficient and stereoselective methods for their preparation. acs.org These methods have made a wider variety of alpha-methylated amino acids, including derivatives of serine, commercially available to peptide chemists. nih.gov

The development of alpha-methylated serine derivatives has been particularly noteworthy. Serine, with its hydroxyl side chain, offers a versatile handle for further chemical modification. The alpha-methylated version, α-methylserine, has been investigated for its potential biological activities. For instance, α-methylserine-O-phosphate derivatives have been studied as selective antagonists for metabotropic glutamate (B1630785) receptors, highlighting the potential of this class of compounds in neuropharmacology. nih.gov

The evolution of protecting group strategies, such as the use of the Fmoc group, has been crucial for the practical application of alpha-methylated serine derivatives in peptide synthesis. peptide.com The development of compounds like Fmoc-α-Me-Ser(tBu)-OH, a protected form of alpha-methylserine, provided chemists with a stable and versatile building block for SPPS. iris-biotech.deadvancedchemtech.com The lactone variant, this compound, represents a further refinement, offering a reactive handle for specific synthetic transformations. The journey from fundamental conformational studies to the availability of sophisticated building blocks like this compound underscores the continuous innovation in the field of peptide chemistry.

Detailed Research Findings

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Application/SignificanceReference
This compound1926163-88-3Not specifiedNot specifiedBuilding block in peptide synthesis. chemicalbook.com
Fmoc-alpha-Me-L-Ser(tBu)-OH914399-98-7C23H27NO5397.46Protected amino acid for solid-phase peptide synthesis. iris-biotech.de
(RS)-alpha-methylserine-O-phosphate (MSOP)Not specifiedNot specifiedNot specifiedSelective antagonist for L-AP4-sensitive presynaptic mGluR. nih.gov
(RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE)Not specifiedNot specifiedNot specifiedAntagonist at both presynaptic mGluRs with selectivity for the (1S,3S)-ACPD-sensitive receptor. nih.gov
N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysineNot specifiedNot specifiedNot specifiedBuilding block for the synthesis of site-specifically lysine (B10760008) monomethylated peptides. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO4 B6306804 Fmoc-alpha-Me-Ser-lactone CAS No. 1926163-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-3-methyl-2-oxooxetan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-19(11-24-17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,22)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBOCHIWURUNHG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Alpha Me Ser Lactone and Analogues

Stereoselective and Enantioselective Synthetic Routes to the Lactone Scaffold

The construction of the chiral lactone scaffold of Fmoc-alpha-Me-Ser-lactone with high stereoselectivity and enantioselectivity is paramount. Several methodologies have been developed to achieve this, often involving the formation of a β-lactone intermediate from a protected α-methylserine precursor.

One prominent approach involves the Mitsunobu reaction for the cyclization of a suitably protected α-methylserine derivative. For instance, Boc-α-Me-D-serine can be converted to its corresponding β-lactone, Boc-α-Me-D-serine-β-lactone, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. acs.org This key intermediate can then undergo regioselective ring-opening with various nucleophiles to generate a diverse range of α-methylated amino acid derivatives. acs.orgnih.gov

Another effective method for establishing the stereochemistry at the α-carbon is through Sharpless asymmetric dihydroxylation of a precursor like the Weinreb amide of 2-methyl-2-propenoic acid. researchgate.net This reaction allows for the multigram-scale synthesis of enantiomerically pure (S)- and (R)-α-methylserines, which can then be further elaborated into the desired lactone. researchgate.net

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of the synthesis. For example, using (S)-phenylalanine cyclohexylamide as a chiral auxiliary enables the synthesis of optically pure azlactones, which serve as protected and activated equivalents of α-methylserine. nih.gov These azlactones can be directly incorporated into peptides. nih.gov The enantiocontrolled synthesis of α-methyl amino acids has also been achieved via the regioselective opening of Bn2N-α-methylserine-β-lactone with organocuprates, offering a versatile route to these valuable building blocks. organic-chemistry.orgorganic-chemistry.org

The table below summarizes key synthetic routes to the α-methyl-serine-lactone scaffold:

Starting MaterialKey ReactionIntermediateResulting Scaffold
Boc-α-Me-D-serineMitsunobu ReactionBoc-α-Me-D-serine-β-lactoneα-Methyl-D-serine-β-lactone
Weinreb amide of 2-methyl-2-propenoic acidSharpless Asymmetric DihydroxylationEnantiopure (S)- and (R)-α-methylserinesα-Methylserine derivatives
H2N-α-Me-Ser-OMeDibenzylation, saponification, lactonizationBn2N-α-methylserine-β-lactoneα-Methyl amino acids

Protecting Group Strategies for Precursor Synthesis and Orthogonal Protection Schemes

The successful synthesis of this compound heavily relies on the strategic use of protecting groups to mask reactive functionalities, namely the amino and hydroxyl groups of the serine precursor. Orthogonal protection schemes are crucial, allowing for the selective removal of one protecting group in the presence of others, which is essential for subsequent peptide synthesis. nih.gov

The most common orthogonal protection strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu pair. iris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), while the tert-butyl (tBu) group protects the side-chain hydroxyl group of serine and is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.decreative-peptides.com

For the synthesis of this compound, the α-amino group is protected with Fmoc, often introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. researchgate.net The hydroxyl group of the serine side chain is typically protected as a t-butyl ether to prevent side reactions. iris-biotech.de

The concept of orthogonality is critical in the synthesis of complex peptides containing α-methylated serine residues. nih.gov For instance, the use of an ivDde group to protect a lysine (B10760008) side chain allows for its selective removal with hydrazine, while the Fmoc and tBu groups remain intact, enabling the synthesis of branched or cyclic peptides. sigmaaldrich.com

The following table outlines common protecting groups used in the synthesis of α-methylserine derivatives:

Functional GroupProtecting GroupAbbreviationCleavage Conditions
α-AminoFluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)
α-Aminotert-ButoxycarbonylBocAcid (e.g., TFA)
α-AminoBenzyloxycarbonylCbzHydrogenolysis
Hydroxyltert-ButyltBuAcid (e.g., TFA)
CarboxylBenzhydrylBzhMild Acid

Preparation of Related Alpha-Methylated Serine Building Blocks for Diversified Applications

The this compound is a versatile intermediate that serves as a precursor for a variety of other valuable α-methylated serine building blocks. scbt.com These building blocks are crucial for creating peptides with modified properties. chemimpex.com

For example, the β-lactone ring of Boc-α-methyl-D-serine-β-lactone can be regioselectively opened by various nucleophiles. acs.org Reaction with thiols in the presence of cesium carbonate can lead to the formation of α-methylcysteine derivatives. acs.org This methodology has been extended to the synthesis of lanthionine (B1674491) building blocks. acs.orgnih.gov

Furthermore, the synthesis of enantiomerically pure (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals has been reported, starting from the Weinreb amide of 2-methyl-2-propenoic acid. researchgate.net These α-methylserinals are valuable chiral building blocks for the synthesis of other α-substituted alanines. unirioja.es

The development of efficient methods for the synthesis of Fmoc-N-methyl-α-amino acids, including Fmoc-N-methyl serine, has also been a focus of research. researchgate.netacs.org One approach involves the formation and subsequent reductive opening of an intermediate 5-oxazolidinone. researchgate.netacs.org These N-methylated amino acids are important for the synthesis of N-methylated peptides, which often exhibit improved pharmacological properties. researchgate.net

The diversification of α-methylated serine building blocks allows for the synthesis of a wide range of peptide analogues with tailored conformational constraints and biological activities. organic-chemistry.org

Below is a table of related α-methylated serine building blocks and their potential applications:

Building BlockPrecursorSynthetic Application
Boc-α-methyl-D-cysteine(PMB)-OHBoc-α-methyl-D-serine-β-lactoneSynthesis of α-methylcysteine and lanthionine derivatives
(S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinalWeinreb amide of 2-methyl-2-propenoic acidSynthesis of enantiomerically pure α-substituted alanines
Fmoc-N-methyl-serineFmoc-serineSynthesis of N-methylated peptides
Bn2N-α-methyl amino acidsBn2N-α-methylserine-β-lactoneSynthesis of enantiopure α-methyl amino acids

Chemical Reactivity and Mechanistic Transformations of Fmoc Alpha Me Ser Lactone

Nucleophilic Ring-Opening Reactions of the Oxetane-2-one Moiety

The oxetane-2-one, or β-lactone, the ring of Fmoc-α-Me-Ser-lactone is susceptible to nucleophilic attack due to the inherent ring strain and the electrophilic nature of the carbonyl carbon. This reactivity is central to its use in synthesis. The ring-opening of lactones typically proceeds via nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate that subsequently collapses, leading to the opening of the ring. researchgate.net

Reactivity with Amines and Other Nucleophiles

The reaction of Fmoc-α-Me-Ser-lactone with various nucleophiles, especially amines, is a key transformation. This reaction is fundamental to the formation of peptide bonds and the incorporation of the α-methylserine moiety into peptide chains. The general mechanism involves the attack of the amine on the carbonyl carbon of the lactone, leading to the formation of an amide bond and a free hydroxyl group.

Other nucleophiles can also open the β-lactone ring. These reactions are of interest for creating diverse, highly functionalized molecules that can serve as intermediates in the synthesis of natural products or as potential agonists/antagonists for biological targets like iGlu and mGlu receptors. collectionscanada.gc.ca

Stereochemical Outcomes of Ring-Opening Processes

A critical aspect of the ring-opening reactions is the stereochemical outcome. The α-carbon of Fmoc-α-Me-Ser-lactone is a stereocenter. The stereochemistry of the addition of nucleophiles is a significant consideration in synthetic design. In many cases, the reaction proceeds with high stereoselectivity, preserving the stereochemical integrity of the α-carbon. collectionscanada.gc.ca This stereocontrol is crucial for the synthesis of enantiomerically pure products, which is often a requirement for biologically active compounds.

Derivatization Strategies for Analytical and Synthetic Purposes

The Fmoc group and the reactive lactone ring of Fmoc-α-Me-Ser-lactone provide handles for various derivatization strategies. These modifications are employed for both further synthetic transformations and for analytical purposes.

Introduction of Functional Groups for Further Chemical Manipulation

The ring-opening of the lactone provides a straightforward method for introducing new functional groups. For instance, reaction with a bifunctional nucleophile can introduce a group that can be used for subsequent chemical reactions. This strategy allows for the construction of more complex molecules and the introduction of functionalities that can modulate the biological activity or physical properties of the final product. The Fmoc protecting group itself can be removed under basic conditions, typically with piperidine, to reveal a free amine that can participate in further coupling reactions. wiley-vch.depeptide.com

Derivatization for Spectroscopic and Chromatographic Analysis

For analytical purposes, derivatization is often employed to enhance detection and separation. The Fmoc group is inherently fluorescent, which can be advantageous. However, for amino acid analysis by techniques like HPLC, derivatization with reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common practice. nih.govnih.govjascoinc.com This process attaches a highly fluorescent tag to the amino acid, enabling sensitive detection. nih.gov This method is particularly useful for quantifying amino acids in complex biological samples. nih.govnih.gov

Chemical Stability and Degradation Pathways Under Various Conditions

The stability of Fmoc-α-Me-Ser-lactone is an important consideration for its storage and use in synthesis. The Fmoc protecting group is known to be labile to basic conditions. publish.csiro.au For instance, repeated exposure to the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) can lead to side reactions. peptide.com

The β-lactone ring itself can be sensitive to both acidic and basic conditions, which can lead to hydrolysis or other degradation pathways. The stability of the compound under various reaction conditions is a key factor in its successful application in multi-step syntheses. chemimpex.com For example, in the context of automated flow peptide chemistry, the elevated temperatures and pressures can lead to unexpected side reactions and degradation of similar structures like pseudoproline derivatives, highlighting the importance of carefully controlled reaction conditions. mdpi.com

Applications in Advanced Organic and Bioorganic Synthesis

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. The incorporation of non-natural or modified amino acids, such as Fmoc-alpha-Me-Ser-lactone, into this process allows for the synthesis of peptides with tailored properties.

Incorporation into Peptide Sequences for Conformational Control

The introduction of α-methylated amino acids into a peptide sequence imposes significant conformational constraints on the peptide backbone. The steric hindrance caused by the α-methyl group restricts the possible values of the phi (φ) and psi (ψ) dihedral angles, influencing the local secondary structure. Research has shown that the incorporation of α-methylserine can promote the formation of helical structures within a peptide. This level of conformational control is crucial for designing peptides that mimic the structure of biologically active proteins or for stabilizing specific secondary structures to enhance biological activity. For instance, studies on small peptides and glycopeptides have demonstrated that the presence of α-methylserine can lead to a higher population of folded or turn-like conformations in solution.

Peptide Sequence Feature Conformational Effect Reference Findings
Incorporation of α-methylserineInduces turn-like or helical conformationsStudies on small peptides show a shift towards folded structures in aqueous solution.
Steric hindrance from α-methyl groupRestricts φ and ψ dihedral anglesThe α-methyl group limits the conformational freedom of the peptide backbone.

Impact on Peptide Aggregation and Solubility During Synthesis

A significant challenge in SPPS is the aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and low yields. Aggregation is often caused by the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures. The incorporation of α-methylated amino acids like α-methylserine can disrupt these hydrogen bonding patterns. The steric bulk of the α-methyl group hinders the close packing of peptide chains, thereby preventing the formation of aggregated β-sheets. While direct studies on this compound's impact on aggregation are not extensively documented, the principle of using sterically hindered amino acids to disrupt secondary structure formation is a well-established strategy in peptide chemistry. This disruption of secondary structure can also lead to improved solubility of the peptide during and after synthesis.

Strategy to Reduce Aggregation Mechanism Relevance of α-Methylserine
Introduction of sterically hindered residuesDisruption of intermolecular hydrogen bondingThe α-methyl group of α-methylserine provides steric hindrance.
Use of pseudoprolines and backbone protecting groupsPrevention of β-sheet formationα-Methylation offers an alternative or complementary strategy to achieve a similar outcome.

Mitigation of Common Side Reactions, including Aspartimide Formation and Alpha-Carbon Racemization

Two common side reactions in Fmoc-based SPPS are aspartimide formation and α-carbon racemization. Aspartimide formation is particularly problematic in sequences containing aspartic acid followed by a small amino acid like glycine (B1666218) or serine. It occurs through the cyclization of the peptide backbone at the aspartic acid residue, which can lead to the formation of β- and D-aspartyl peptides. The steric hindrance provided by an α-methyl group on an adjacent residue can disfavor the formation of the cyclic intermediate required for aspartimide formation.

Alpha-carbon racemization can occur during the activation step of amino acid coupling, particularly for amino acids like serine and cysteine. The presence of an α-methyl group can reduce the propensity for racemization by sterically hindering the abstraction of the α-proton, which is a key step in the racemization mechanism. While various strategies exist to minimize these side reactions, the incorporation of α-methylated amino acids presents an intrinsic approach to enhance the fidelity of peptide synthesis.

Side Reaction Mechanism Mitigation by α-Methylserine
Aspartimide FormationIntramolecular cyclization at Asp residuesSteric hindrance from the α-methyl group can prevent the necessary backbone conformation for cyclization.
α-Carbon RacemizationAbstraction of the α-proton during activationSteric bulk of the α-methyl group can hinder proton abstraction, thus preserving stereochemical integrity.

Utility in the Construction of Peptidomimetics and Constrained Peptide Architectures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. This compound is a valuable building block for creating peptidomimetics with well-defined and constrained three-dimensional structures. The conformational restrictions imposed by the α-methyl group are key to this application. By strategically placing α-methylserine residues within a peptide sequence, chemists can induce specific turns or helical structures, thereby mimicking the bioactive conformation of a natural peptide ligand. This approach is instrumental in structure-activity relationship (SAR) studies, where understanding the precise conformation required for biological activity is paramount. The lactone functionality of this compound can also be exploited for further chemical modifications to create more complex and constrained peptide architectures.

Contributions to Bioconjugation Chemistry as a Versatile Chemical Scaffold

Bioconjugation is the chemical strategy of linking biomolecules, such as peptides, to other molecules, including drugs, imaging agents, or surfaces. This compound can serve as a versatile scaffold in this context. The lactone ring is susceptible to nucleophilic attack, providing a reactive handle for the attachment of other molecules. After incorporation into a peptide, the lactone can be opened by a suitable nucleophile, allowing for the site-specific conjugation of a desired payload. The Fmoc protecting group allows for its seamless integration into standard Fmoc-SPPS protocols, and its subsequent removal uncovers an amine for further functionalization. This versatility makes this compound a useful tool for the development of peptide-drug conjugates (PDCs) and other targeted therapeutic and diagnostic agents.

Design of Advanced Chemical Scaffolds for Material Science Applications

In the realm of material science, there is a growing interest in the self-assembly of small molecules to create functional nanomaterials. Fmoc-protected amino acids are well-known for their ability to self-assemble into hydrogels and other nanostructures. The self-assembly process is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties. The incorporation of an α-methyl group, as in this compound, can influence the self-assembly process by altering the packing and hydrogen bonding patterns of the molecules. This allows for the fine-tuning of the mechanical and morphological properties of the resulting materials. These self-assembled materials have potential applications in tissue engineering, drug delivery, and as scaffolds for 3D cell culture. For example, Fmoc-amino acid-based hydrogels can encapsulate drugs for controlled release or provide a biocompatible environment for cell growth.

Advanced Structural and Conformational Analysis

Spectroscopic Characterization for Elucidating Molecular Architecture and Stereochemistry

Detailed spectroscopic analysis is essential to confirm the molecular structure and stereochemistry of Fmoc-alpha-Me-Ser-lactone. While specific experimental data for this exact compound is not extensively detailed in publicly available literature, a thorough characterization would rely on standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the Fmoc group, the alpha-methyl group, and the β-lactone ring. The aromatic protons of the fluorenyl group would appear in the downfield region (typically 7.2-7.8 ppm). The methine and methylene protons of the fluorene moiety would also have characteristic chemical shifts. The singlet for the alpha-methyl group would likely be observed in the upfield region. The diastereotopic methylene protons of the β-lactone ring would be expected to show complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for all unique carbon atoms. Key resonances would include the carbonyl carbon of the lactone, the quaternary alpha-carbon, the methyl carbon, and the carbons of the Fmoc protecting group. The chemical shifts of the lactone ring carbons would be indicative of the strained four-membered ring system.

A hypothetical ¹H NMR data table based on the analysis of similar compounds is presented below:

Proton Expected Chemical Shift (ppm) Multiplicity
Fmoc aromatic7.20 - 7.80Multiplet
Fmoc CH4.20 - 4.50Multiplet
Fmoc CH₂4.10 - 4.30Multiplet
Lactone CH₂4.00 - 4.60Multiplet
α-CH₃1.40 - 1.60Singlet

Note: This is a representative table based on general principles and data for analogous structures.

Mass Spectrometry for High-Resolution Molecular Characterization

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and molecular weight of this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The expected exact mass can be calculated from its molecular formula, C₁₉H₁₇NO₄.

In addition to determining the parent ion peak, tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely involve the loss of the Fmoc group, cleavage of the lactone ring, and other signature fragment ions that can be used to confirm the structure.

Ion Description
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodiated molecular ion
[M-Fmoc]⁺Loss of the Fmoc group

Note: This table illustrates expected ions in a typical ESI-MS experiment.

Conformational Studies of the Lactone Ring and Flanking Substituents

The presence of the alpha-methyl group further restricts the conformational freedom around the Cα-N bond. This steric hindrance is a key feature of α,α-disubstituted amino acids, which are known to induce specific secondary structures, such as helices and turns, in peptides.

Theoretical and Computational Investigations

Molecular Dynamics Simulations and Conformational Energy Landscape Analysis

While specific molecular dynamics (MD) simulations exclusively targeting Fmoc-alpha-Me-Ser-lactone are not extensively documented in the literature, the conformational landscape of this molecule can be inferred from computational studies on related systems, such as Fmoc-protected amino acids and other lactone-containing structures. researchgate.netrsc.org MD simulations offer a powerful tool to explore the dynamic behavior and accessible conformations of molecules by solving Newton's equations of motion for the atoms in the system. fu-berlin.de

The presence of the α-methyl group introduces significant steric constraints, further influencing the conformational energy landscape. nih.govenamine.net This substitution restricts the rotation around the peptide backbone, which can favor specific secondary structures in peptides. nih.gov In the case of the lactone, this steric hindrance would be expected to influence the puckering of the lactone ring and the relative orientation of the substituents.

A hypothetical conformational energy landscape for this compound would likely reveal several low-energy minima corresponding to specific spatial arrangements of the Fmoc group and the lactone ring. The relative populations of these conformers at a given temperature can be estimated from the simulations, providing a statistical representation of the molecule's structural ensemble.

Table 1: Key Torsional Angles Influencing the Conformation of this compound

Dihedral AngleAtoms InvolvedExpected Influence on Conformation
ω (omega)Cα-C'-N-CαRotation of the Fmoc group relative to the lactone.
φ (phi)C'-N-Cα-C'Rotation around the N-Cα bond.
ψ (psi)N-Cα-C'-ORotation around the Cα-C' bond within the lactone.
χ1 (chi1)N-Cα-Cβ-OSide-chain conformation of the serine lactone.

This table is a theoretical representation of the key dihedral angles that would be analyzed in a molecular dynamics simulation of this compound.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

The formation of the lactone ring from a protected serine derivative is a critical synthetic step. DFT calculations can be employed to model the potential energy surface of this intramolecular cyclization. This allows for the identification of the minimum energy pathway, the characterization of transition state structures, and the calculation of activation energy barriers.

For instance, in a Mitsunobu cyclization, DFT could be used to model the initial activation of the hydroxyl group, the subsequent intramolecular nucleophilic attack by the carboxylate, and the final ring closure to form the lactone. The calculations would provide detailed geometric parameters of the transition state, such as bond lengths and angles, offering a snapshot of the molecule at the peak of the energy barrier.

Table 2: Hypothetical DFT-Calculated Parameters for the Lactonization of a Protected α-Methylserine

ParameterDescriptionHypothetical Value
Activation Energy (ΔG‡)The free energy barrier for the cyclization reaction.15-25 kcal/mol
Reaction Energy (ΔG)The overall free energy change of the reaction.-5 to -15 kcal/mol
Key Transition State Bond DistanceThe distance between the nucleophilic oxygen and the electrophilic carbon at the transition state.~2.0 - 2.5 Å

This table presents hypothetical values based on DFT studies of similar organic reactions and is intended to be illustrative.

In Silico Prediction of Reactivity and Stereoselectivity for Synthetic Optimization

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the reactivity and stereoselectivity of chemical reactions, thereby aiding in synthetic optimization. mdpi.comnih.gov For the synthesis and subsequent reactions of this compound, these predictive models can provide valuable guidance.

One key area for in silico prediction is the stereoselectivity of reactions involving the chiral center at the α-carbon. Computational models can be used to predict the facial selectivity of nucleophilic attack on the lactone carbonyl or electrophilic attack on other parts of the molecule. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, it is possible to predict the major product of a reaction.

For example, in the ring-opening of the lactone by a nucleophile, computational models could predict whether the nucleophile will attack from the re or si face of the carbonyl group, leading to the formation of a specific stereoisomer. These predictions can be based on steric and electronic factors, which can be quantified using computational methods.

Furthermore, in silico tools can be used to screen different reagents and reaction conditions to identify those that are most likely to lead to the desired outcome. This can significantly reduce the amount of experimental work required to optimize a synthetic route. By building a computational model of the reaction, chemists can explore a wide range of variables in a virtual environment before committing to laboratory experiments.

Challenges and Future Research Directions in Fmoc Alpha Me Ser Lactone Chemistry

Optimization of Synthetic Efficiency and Scalability for Complex Architectures

The incorporation of Fmoc-α-Me-Ser-lactone into large, complex peptides or other macromolecules via methods like Solid-Phase Peptide Synthesis (SPPS) is often hampered by issues of efficiency and scalability. The primary obstacle is the steric hindrance imposed by the α-methyl group. rsc.orgnih.gov This bulkiness significantly slows down coupling reactions compared to sterically unhindered amino acids. researchgate.net Consequently, standard coupling conditions often result in incomplete reactions, leading to deletion sequences and impure final products. gyrosproteintechnologies.comresearchgate.net

To overcome these challenges, research focuses on the use of more potent coupling reagents capable of activating the carboxylic acid group even in a sterically crowded environment. nih.gov While standard reagents like DCC with HOBt may prove insufficient, stronger phosphonium (B103445) or aminium salt-based reagents have shown more promise for coupling sterically hindered amino acids. merckmillipore.comresearchgate.net However, the use of these aggressive reagents must be carefully managed to avoid side reactions, such as racemization. iris-biotech.de

Another significant challenge is the scalability of the synthesis. gappeptides.com Issues that are manageable at the laboratory scale, such as poor resin swelling, diffusion limitations of reagents within the solid support, and peptide aggregation, become magnified during large-scale production. researchgate.netrsc.org The heterogeneous nature of SPPS, where the growing peptide is attached to a solid resin, presents inherent difficulties in mixing, heat transfer, and monitoring, all of which are critical for a reproducible, scalable process. gappeptides.comamericanpeptidesociety.org Future research must focus on developing novel resin materials with improved swelling properties in green solvents and optimizing automated synthesis protocols to allow for longer reaction times or microwave-assisted coupling specifically for these difficult residues. rsc.org

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Reagent ClassExamplesAdvantagesChallenges
CarbodiimidesDCC, DICCost-effective, widely usedOften inefficient for α,α-disubstituted amino acids; formation of N-acylurea byproduct rsc.orgiris-biotech.de
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMU®High reactivity, fast kinetics merckmillipore.comiris-biotech.deHigher cost; potential for side reactions like guanidinylation if excess reagent is used merckmillipore.com
Phosphonium SaltsBOP, PyBOP, PyAOPVery high reactivity, effective for the most difficult couplings merckmillipore.comresearchgate.netBOP produces a carcinogenic byproduct; higher cost merckmillipore.com
Acid HalidesAmino acid fluorides/chloridesHighly reactive, particularly suitable for sterically hindered residues iris-biotech.deRequires conversion of the amino acid to the acid halide first; potential for racemization iris-biotech.de

Development of Novel Chemical Transformations Utilizing the Lactone Functionality

The strained four-membered β-lactone ring is a versatile functional group ripe for chemical exploitation. Its reactivity is dominated by nucleophilic ring-opening, which can proceed via two main pathways: cleavage of the acyl C–O bond or the alkyl C–O bond. clockss.org The regioselectivity of this opening is highly dependent on the nature of the nucleophile and the reaction conditions, offering a powerful tool for generating diverse molecular structures. researchgate.netelsevierpure.com

Primary and secondary amines, for instance, typically attack the electrophilic carbonyl carbon, leading to acyl C-O cleavage and the formation of a β-hydroxy amide. researchgate.netrsc.org This transformation effectively converts the serine lactone into a stable amide-linked structure, a reaction that can be used to graft molecules onto the serine backbone. In contrast, other nucleophiles, such as azide (B81097) or stabilized carbon nucleophiles, may favor attack at the β-carbon, resulting in alkyl C-O cleavage. clockss.orgelsevierpure.com This pathway yields an α-methyl-β-substituted amino acid, providing a route to novel, non-proteinogenic amino acids.

Future research is aimed at expanding the library of nucleophiles that can be used for selective ring-opening and developing catalytic methods to control the regioselectivity of the reaction. For example, the use of transition metal catalysts could enable transformations that are not possible under standard conditions. clockss.org The development of enzymatic or organocatalytic methods for ring-opening could also provide highly stereoselective routes to new derivatives.

Table 2: Potential Ring-Opening Transformations of the Lactone Moiety
NucleophilePredominant Site of AttackResulting StructurePotential Application
Primary/Secondary Amines (R₂NH)Carbonyl Carbon (Acyl Cleavage)β-Hydroxy AmideConjugation, synthesis of peptide mimetics elsevierpure.com
Alcohols/Alkoxides (RO⁻)Carbonyl Carbon (Acyl Cleavage)β-Hydroxy EsterSynthesis of depsipeptides, prodrug design
Thiols/Thiolates (RS⁻)Carbonyl Carbon (Acyl Cleavage)β-Hydroxy ThioesterNative chemical ligation precursors, synthesis of thioesters rsc.org
Azide (N₃⁻)β-Carbon (Alkyl Cleavage)β-Azido Carboxylic AcidSynthesis of β-amino acids, click chemistry handle researchgate.net
Organocuprates (R₂CuLi)β-Carbon (Alkyl Cleavage)β-Alkyl Carboxylic AcidIntroduction of novel side chains clockss.org

Exploration of New Applications in Synthetic Organic Chemistry Beyond Peptides

While Fmoc-α-Me-Ser-lactone is primarily recognized as a building block for peptides, its unique structure makes it a candidate for broader applications in synthetic organic chemistry. chemimpex.comchemimpex.com The ability to functionalize the molecule through ring-opening of the lactone or modification of the N-terminus after Fmoc removal provides multiple handles for constructing complex molecular architectures.

One promising area is in materials science, specifically in the synthesis of functional polymers. chemimpex.comchemimpex.com Homoserine lactone, a related compound, has been used as a key element in creating multifunctional polymers. nih.govresearchgate.net Similarly, Fmoc-α-Me-Ser-lactone could serve as a monomer in ring-opening polymerization reactions to produce novel polyesters. The resulting polymers would feature pendant Fmoc-protected α-methyl amine groups along the backbone, which could be deprotected and further functionalized to create smart materials, drug-delivery vehicles, or bioconjugation platforms.

In the field of bioconjugation, the serine backbone, unmasked by lactone ring-opening, can be used to link the amino acid to other biomolecules, surfaces, or diagnostic agents. chemimpex.comnih.gov For example, reaction with an amine-containing molecule would form a stable amide bond, tethering the two entities via a β-hydroxy linker. This provides a specific and controlled method for creating complex bioconjugates for therapeutic or diagnostic purposes. mdpi.com Furthermore, the β-lactone itself can serve as a precursor to other valuable synthetic intermediates, such as substituted alkenes via thermal decarboxylation, expanding its utility in general organic synthesis. google.com

Table 3: Potential Non-Peptidic Applications of Fmoc-α-Me-Ser-lactone
Application AreaUnderlying Chemical PrinciplePotential Outcome
Polymer ChemistryRing-Opening Polymerization (ROP) of the lactoneFunctional polyesters with pendant protected amines for further modification nih.gov
BioconjugationNucleophilic ring-opening to attach probes or drugsSite-specific attachment of molecules to a serine-derived linker nih.gov
Medicinal ChemistryLactone ring as a scaffold for diversificationSynthesis of small molecule libraries based on the α-methyl serine core
Organic SynthesisLactone as a precursor to other functional groups (e.g., alkenes)Use as a chiral building block for the synthesis of complex natural products google.com

Addressing Stereochemical Control in the Synthesis of Highly Substituted Derivatives

Fmoc-α-Me-Ser-lactone is a chiral molecule, possessing a defined stereocenter at the α-carbon. A significant challenge and area of future research involves the synthesis of derivatives with additional stereocenters, particularly at the β-carbon of the lactone ring, in a highly controlled manner. The development of diastereoselective reactions is crucial for accessing specific stereoisomers of highly substituted derivatives, as different isomers can have vastly different biological activities. rsc.orgrsc.org

Synthesizing these derivatives requires methodologies that can control the approach of a reagent to the lactone ring. acs.orgnih.gov For example, the alkylation of an enolate derived from the lactone would need to proceed with high diastereoselectivity to set the stereochemistry of a new substituent at the β-position. scielo.br This can be achieved through the use of chiral auxiliaries, substrate-directed reactions where the existing stereocenter guides the incoming group, or by employing chiral catalysts. researchgate.net

The synthesis of β-lactams, which are structurally analogous to β-lactones, often relies on methods like the Staudinger cycloaddition, where stereochemical outcomes can be controlled. rsc.orgrsc.org Similar strategies could be adapted for the synthesis of novel, highly substituted serine lactone derivatives. The ultimate goal is to develop a robust synthetic toolbox that allows for the predictable and selective synthesis of any desired stereoisomer of a substituted Fmoc-α-Me-Ser-lactone, thereby unlocking their full potential as precursors for complex chiral molecules.

Table 4: Strategies for Stereochemical Control in Derivative Synthesis
StrategyDescriptionExample Approach
Substrate ControlThe existing stereocenter at the α-carbon directs the stereochemical outcome of a reaction at a new center.Chelation-controlled addition of a nucleophile to the lactone carbonyl, where the α-substituent blocks one face of the molecule.
Chiral AuxiliaryA removable chiral group is attached to the molecule to direct a stereoselective transformation.Attaching a chiral auxiliary to a precursor before lactone formation to guide cyclization.
Chiral Reagent/CatalystAn external chiral catalyst or reagent mediates the reaction to favor the formation of one stereoisomer.Asymmetric hydrogenation of an unsaturated precursor or use of a chiral Lewis acid to catalyze a cycloaddition. clockss.org
Enolate AlkylationGenerating an enolate from the lactone and reacting it with an electrophile, controlling the facial selectivity of the attack.Use of specific counterions and solvents to favor a particular enolate geometry and alkylation trajectory. acs.orgscielo.br

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Fmoc-alpha-Me-Ser-lactone in peptide chemistry?

  • Methodological Answer : Synthesis typically involves Fmoc-Cl (9-fluorenylmethyl chloroformate) to protect the α-amino group of α-methylserine lactone. The reaction is performed under mildly alkaline conditions (pH 8–9) using NaHCO₃ or N,N-diisopropylethylamine (DIPEA) in anhydrous solvents like DMF or THF. Purification is achieved via flash chromatography or recrystallization, with yields optimized by controlling stoichiometric ratios (e.g., 1.2–1.5 equivalents of Fmoc-Cl) .
  • Key Considerations : Monitor pH to avoid premature deprotection (pH > 10 risks Fmoc cleavage) and minimize dipeptide formation by limiting Fmoc-Cl excess .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 265–280 nm) is used to assess purity, leveraging the Fmoc group’s UV sensitivity .
  • NMR : ¹H and ¹³C NMR confirm lactone ring integrity (e.g., characteristic carbonyl signals at δ 170–175 ppm) and α-methyl stereochemistry .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight and detects side products (e.g., hydrolyzed lactone) .

Q. How do reaction conditions influence the stability of this compound during synthesis?

  • Methodological Answer : Stability depends on:

  • pH : Maintain pH 7–9 during Fmoc protection; acidic conditions (<6) risk lactone hydrolysis, while strong bases (>10) degrade the Fmoc group .
  • Temperature : Reactions are typically conducted at 0–25°C to prevent racemization or lactone ring opening .
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can lactonization efficiency be optimized for Fmoc-alpha-Me-Ser derivatives?

  • Methodological Answer :

  • Catalysts : Use coupling agents like HOBt/EDC or OxymaPure/DIC to enhance lactone formation while minimizing side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DMAP stabilize intermediates .
  • Kinetic Control : Short reaction times (2–4 hrs) reduce hydrolysis risks; monitor via TLC or in-situ IR for carbonyl absorption .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility : Repeat experiments under identical conditions to rule out procedural errors .
  • Cross-Validation : Combine NMR (e.g., NOESY for stereochemistry) with X-ray crystallography to confirm ambiguous signals .
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., deprotected lactones or dimerized species) and adjust purification protocols .

Q. What experimental designs are suitable for studying this compound in constrained peptide scaffolds?

  • Methodological Answer :

  • Solid-Phase Synthesis : Incorporate this compound as a turn-inducing residue using Rink amide resin. Optimize cleavage conditions (e.g., TFA/scavengers) to preserve lactone integrity .
  • Circular Dichroism (CD) : Analyze secondary structure stabilization by comparing lactone-containing peptides with linear analogs .
  • Biological Assays : Test proteolytic stability in serum-containing buffers to evaluate lactone-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.